2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-3-16-32-22-21(17-8-10-18(25)11-9-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-6-4-5-7-20(19)31-2/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVDYREPSAVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-N-(2-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspiror[4.5]Deca-1,3-Diene-8-Carboxamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects and mechanisms of action, supported by various research findings and case studies.
- Molecular Formula : C22H23ClN4O2
- Molar Mass : 410.89662 g/mol
- CAS Number : [specific CAS number not provided]
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The triazole and sulfonamide moieties in this compound suggest potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Studies have shown that triazole derivatives often demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A related compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects:
- Screening Results : Similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Some derivatives have been found to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
Case Studies
-
Cytotoxicity Assay :
- A series of synthesized triazole derivatives were tested for their cytotoxic effects on various cancer cell lines.
- Results indicated that the presence of the chlorophenyl group significantly enhanced cytotoxicity compared to other derivatives without this substitution.
-
Antimicrobial Testing :
- Compounds similar to the target molecule were evaluated against multiple bacterial strains.
- The results demonstrated a correlation between structural features (like the presence of methoxy and propylsulfanyl groups) and antimicrobial efficacy.
Data Tables
| Biological Activity | Compound Structure | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Triazole derivative | 6.2 | HCT-116 |
| Anticancer | Triazole derivative | 27.3 | T47D |
| Antimicrobial | Related compound | Moderate | Salmonella typhi |
| Enzyme Inhibition | Sulfonamide derivative | Strong | AChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
